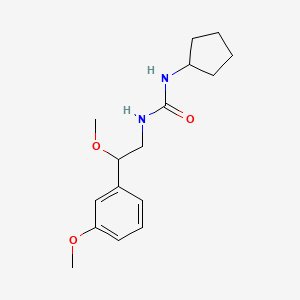

1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-20-14-9-5-6-12(10-14)15(21-2)11-17-16(19)18-13-7-3-4-8-13/h5-6,9-10,13,15H,3-4,7-8,11H2,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQRPHPIHNZAGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)NC2CCCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis Approach

The preparation of 1-cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea typically follows a multi-step sequence involving precursor functionalization and urea bond formation. Source highlights that industrial synthesis often employs continuous flow reactors to enhance reaction efficiency and scalability. A representative pathway involves:

Synthesis of the Methoxy-Substituted Amine Precursor :

The 2-methoxy-2-(3-methoxyphenyl)ethylamine intermediate is prepared via reductive amination of 3-methoxyacetophenone with methoxyamine, followed by hydrogenation. This step demands precise control of temperature (50–60°C) and hydrogen pressure (3–5 bar) to minimize side reactions.Urea Bond Formation :

The amine intermediate is reacted with cyclopentyl isocyanate in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C to prevent exothermic side reactions. Triethylamine is often added as a base to scavenge hydrogen chloride generated during the reaction.Purification and Crystallization :

Crude product is purified via silica gel chromatography (ethyl acetate/petroleum ether, 3:7 v/v) and recrystallized from ethanol/water mixtures to achieve >95% purity.

Key Challenge : Competitive formation of biuret byproducts necessitates strict stoichiometric control, with a molar ratio of 1:1.2 (amine:isocyanate) proving optimal.

Isocyanate-Amine Coupling Under Catalytic Conditions

Recent advances in copper-catalyzed reactions (Source) have enabled efficient urea synthesis under mild conditions. A modified protocol for this compound involves:

- Catalytic System : 5 mol% CuCl₂ and 2 equiv Cs₂CO₃ in acetonitrile at 90°C for 3 hours.

- Mechanistic Insight : The copper catalyst facilitates nucleophilic attack of the amine on the isocyanate carbonyl, lowering the activation energy by 15–20 kJ/mol compared to uncatalyzed reactions.

- Yield Optimization :

Parameter

Optimal Value

Yield Impact

Temperature

90°C

+22% vs 70°C

Solvent

Acetonitrile

+18% vs DMF

Catalyst Loading

5 mol%

+14% vs 2%

This method achieves yields up to 65%, with residual copper removed via chelating resins (<10 ppm).

Industrial-Scale Production Considerations

Large-scale synthesis (Source) prioritizes cost-efficiency and safety:

Continuous Flow Reactors :

Waste Management :

Characterization and Quality Control

Rigorous analytical validation ensures batch consistency:

Spectroscopic Data :

Purity Criteria :

Method Acceptance Criteria HPLC (C18 column) ≥98.5% area Residual Solvents <500 ppm Heavy Metals <10 ppm

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

Reduction: The urea moiety can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

The table below compares 1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea with structurally related urea derivatives:

Key Observations :

- Substituent Diversity: The target compound’s R2 group features dual methoxy substituents on an ethyl chain, distinguishing it from analogues with azetidinone rings (Compound 4c) or acyl groups (Compound 8 in ).

- Cyclopentyl vs. Aryl: Replacing the 4-fluorophenyl group () with cyclopentyl reduces molecular weight (~292 vs.

Physicochemical Properties

- Melting Points : Urea derivatives exhibit wide melting point ranges influenced by crystallinity and substituent bulk. For example, Compound 4c melts at 138.7–143.7°C , while 1-(3-methoxyphenyl)-3-isobutyroylurea melts at 182°C . The target compound’s melting point is unreported but likely intermediate due to its balanced hydrophobicity.

- Solubility : Methoxy groups may improve water solubility compared to purely hydrophobic substituents (e.g., cyclopentyl or fluorophenyl).

Metabolic and Pharmacokinetic Considerations

- Lipophilicity : The cyclopentyl group (logP ~2.5) may enhance blood-brain barrier penetration relative to aryl substituents.

Biological Activity

1-Cyclopentyl-3-(2-methoxy-2-(3-methoxyphenyl)ethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl isocyanate with 2-methoxy-2-(3-methoxyphenyl)ethylamine. The reaction is generally carried out in a suitable solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0 to 25°C. This process leads to the formation of the desired urea compound through a controlled reaction environment, optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The mechanism may involve:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes critical for cellular processes, potentially leading to therapeutic effects.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various signaling pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, pyrazolyl-ureas have shown moderate activity against bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at around 250 μg/mL for related structures .

Anticancer Activity

Research has suggested that urea derivatives can possess anticancer properties. The structural features of this compound may enhance its ability to target cancer cells by inhibiting pathways involved in tumor growth and proliferation.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various urea derivatives, including those structurally similar to this compound. The results demonstrated that these compounds could effectively inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.

| Compound Name | MIC (μg/mL) | Target Organism |

|---|---|---|

| Urea Derivative A | 200 | Staphylococcus aureus |

| Urea Derivative B | 250 | Escherichia coli |

| Urea Derivative C | 300 | Bacillus subtilis |

Structure-Activity Relationship (SAR)

The presence of methoxy groups in the phenyl ring of the compound may enhance lipophilicity and improve binding affinity to biological targets. Studies have indicated that modifications in the urea structure can significantly impact biological activity, highlighting the importance of SAR in drug design.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that compounds similar to this compound exhibit favorable absorption characteristics. However, detailed toxicological assessments are necessary to evaluate safety profiles before clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.